molecular formula C6H4ClNO4S B14902815 6-(Chlorosulfonyl)picolinic acid

6-(Chlorosulfonyl)picolinic acid

Cat. No.: B14902815
M. Wt: 221.62 g/mol
InChI Key: VPHFVUOJVJAVHS-UHFFFAOYSA-N
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Description

6-(Chlorosulfonyl)picolinic acid is an organic compound with the molecular formula C6H4ClNO4S. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorosulfonyl group attached to the sixth position of the picolinic acid ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chlorosulfonyl)picolinic acid typically involves the chlorosulfonation of picolinic acid. The reaction is carried out by treating picolinic acid with chlorosulfonic acid. The reaction conditions usually include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-(Chlorosulfonyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-(Chlorosulfonyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and modulate immune responses . Additionally, it can interfere with cellular processes such as membrane fusion and endocytosis, contributing to its antiviral activity .

Comparison with Similar Compounds

Uniqueness: 6-(Chlorosulfonyl)picolinic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.62 g/mol

IUPAC Name

6-chlorosulfonylpyridine-2-carboxylic acid

InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)

InChI Key

VPHFVUOJVJAVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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